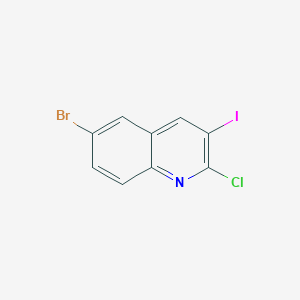

6-Bromo-2-chloro-3-iodoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2-chloro-3-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-6-1-2-8-5(3-6)4-7(12)9(11)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWQGDNWJIGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916429-26-0 | |

| Record name | 6-bromo-2-chloro-3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Chloro 3 Iodoquinoline and Analogues

Strategies for Regioselective Halogenation of the Quinoline (B57606) Core

Achieving regioselectivity in the halogenation of the quinoline nucleus is paramount for the synthesis of specifically substituted derivatives. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, often directing substitution to the benzene (B151609) ring at the C5 and C8 positions. arsdcollege.ac.innumberanalytics.comcutm.ac.in However, a variety of methods have been developed to achieve halogenation at other positions, including the C2, C3, and C6 positions, which are crucial for the synthesis of the target compound.

Electrophilic aromatic substitution is a fundamental strategy for introducing halogens onto the quinoline scaffold. While direct halogenation often leads to a mixture of products, specific conditions and reagents can enhance regioselectivity. For instance, the bromination of quinoline hydrochlorides can yield 3-bromoquinolines. nih.gov The choice of solvent and temperature can also influence the outcome; vapor phase bromination can produce 3-bromoquinoline (B21735), while at higher temperatures, 2-bromoquinoline (B184079) is formed. arsdcollege.ac.in The presence of activating or deactivating groups on the quinoline ring further directs the position of electrophilic attack. numberanalytics.com

A mild and efficient method for the synthesis of 3-haloquinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). nih.gov This reaction proceeds via a 6-endo-dig cyclization and tolerates a range of functional groups. nih.gov

| Electrophile | Substrate | Product | Yield (%) | Reference |

| ICl | N-(2-propynyl)aniline | 3-Iodoquinoline | 75 | nih.gov |

| I₂ | N-(2-propynyl)aniline | 3-Iodoquinoline | 68 | nih.gov |

| Br₂ | N-(2-propynyl)aniline | 3-Bromoquinoline | 85 | nih.gov |

| This table showcases the yields of 3-haloquinolines from the electrophilic cyclization of N-(2-alkynyl)anilines. |

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. nih.gov Various transition metals, including palladium, rhodium, and copper, have been successfully employed for the halogenation of quinolines. nih.govbeilstein-journals.org

For example, palladium-catalyzed C-H functionalization can selectively introduce aryl groups at the C2 position of quinoline N-oxides. mdpi.com Rhodium catalysts have been utilized for the C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS). nih.govmdpi.com Copper-catalyzed methods have also been developed for the chlorination and fluorination of quinolines. beilstein-journals.org The chelating assistance of the nitrogen atom in 8-substituted quinolines facilitates selective C-H activation at the C8 position. nih.gov

| Catalyst | Halogen Source | Position | Yield (%) | Reference |

| Pd(OAc)₂ | Aryl Tosylates | C2 (Arylation) | Good | nih.gov |

| [RhCl(CO)₂]₂ | NBS | C8 (Bromination) | High | nih.govmdpi.com |

| CuI | AgF | ortho to N (Fluorination) | Moderate | beilstein-journals.org |

| This table summarizes various transition-metal-catalyzed halogenation and arylation reactions on the quinoline core. |

Electrochemical methods offer a green and efficient alternative for the halogenation of quinolones. organic-chemistry.orgscite.aiacs.orgorganic-chemistry.orgresearchgate.net These techniques often proceed under mild conditions without the need for harsh reagents or metal catalysts. organic-chemistry.orgfrontiersin.org An effective C3-H halogenation of quinoline-4(1H)-ones has been achieved using potassium halides as both the halogenating agent and the electrolyte in an undivided cell. organic-chemistry.orgacs.orgorganic-chemistry.org This method demonstrates good regioselectivity, a broad substrate scope, and is scalable. organic-chemistry.orgacs.org The reaction is believed to proceed through a radical-mediated pathway. organic-chemistry.orgresearchgate.net

| Halogen Source | Substrate | Product | Yield (%) | Reference |

| KI | Quinolone | 3-Iodoquinolone | 82 | acs.org |

| KBr | Quinolone | 3-Bromoquinolone | 67-82 | acs.org |

| KCl | Quinolone | 3-Chloroquinolone | 57-85 | acs.org |

| This table presents the yields of C3-halogenated quinolones using an electrochemical approach. |

The development of metal-free halogenation methods is highly desirable to avoid potential metal contamination in the final products. frontiersin.org Several metal-free strategies have been reported for the halogenation of N-heterocycles, including quinolines. researchgate.netthieme-connect.comthieme-connect.comrsc.orgresearchgate.netrsc.org

One such method involves the use of N,N'-dihalo-5,5-dimethylhydantoins in the presence of a strong Brønsted acid to halogenate various N-heterocycles. researchgate.net Another approach utilizes hypervalent iodine reagents, such as PIFA or PIDA, in combination with potassium halide salts for the C3-H regioselective halogenation of 4-quinolones. acs.org This reaction can be performed at room temperature and even in water. acs.org A metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C5 position has also been achieved using trihaloisocyanuric acid as the halogen source. rsc.orgresearchgate.net

Multi-Step Synthetic Routes to Polyhalogenated Quinoline Systems

The synthesis of complex molecules like 6-bromo-2-chloro-3-iodoquinoline often requires a multi-step approach, where functional groups are introduced sequentially.

A key strategy for synthesizing polyhalogenated quinolines involves the use of a pre-functionalized intermediate, such as 6-bromo-3-iodoquinolin-4-ol (B571975). This intermediate can be prepared through various synthetic sequences. For example, 6-bromoquinolin-4-ol (B142416) can be synthesized from 4-bromoaniline (B143363) and then subsequently iodinated. atlantis-press.com Another route starts from 4-bromoaniline and ethyl propiolate. google.com

Once 6-bromo-3-iodoquinolin-4-ol is obtained, the hydroxyl group at the 4-position can be converted to a chloro group to yield a related polyhalogenated quinoline. A common method for this transformation is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com This step is crucial for arriving at the 2-chloro-quinoline core present in the target molecule. While the direct synthesis of this compound is not explicitly detailed in the provided results, the synthesis of related compounds such as 6-bromo-4-chloroquinoline (B1276899) and 6-bromo-4-iodoquinoline (B1287929) from 6-bromoquinolin-4-ol suggests a viable pathway. atlantis-press.com The synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline from a 3-benzyl-6-bromo-2-chloro-quinoline precursor also indicates that the 2-chloro functionality can be established and further manipulated. google.com

| Starting Material | Intermediate | Final Product (related) | Reference |

| 4-Bromoaniline | 6-Bromoquinolin-4-ol | 6-Bromo-4-chloroquinoline | atlantis-press.com |

| 4-Bromoaniline | 6-Bromoquinolin-4-ol | 6-Bromo-4-iodoquinoline | atlantis-press.comresearchgate.net |

| 3-Benzyl-6-bromo-2-chloroquinoline | - | 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline | google.com |

| This table outlines synthetic routes to related polyhalogenated quinolines, indicating the feasibility of synthesizing the target compound through similar multi-step sequences. |

Synthesis Utilizing 6-Bromo-3-iodoquinolin-4-ol as an Intermediate

Precursor Synthesis from Aromatic Amines and Dicarbonyl Compounds

The initial step in many quinoline syntheses involves the condensation of an aromatic amine with a dicarbonyl compound or its equivalent. nih.goviipseries.org For the synthesis of the 6-bromo-substituted quinoline core, 4-bromoaniline is a common starting material. atlantis-press.comresearchgate.net This is often reacted with a β-ketoester or a similar 1,3-dicarbonyl equivalent, such as Meldrum's acid, in what is known as the Gould-Jacobs reaction. nih.gov

In a typical procedure, 4-bromoaniline is reacted with a compound like 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is derived from Meldrum's acid and triethyl orthoformate. atlantis-press.comresearchgate.net This condensation reaction forms an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comresearchgate.net This precursor contains the necessary atoms and substitution pattern for the subsequent cyclization step.

Table 1: Precursor Synthesis Reaction

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Bromoaniline | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | atlantis-press.comresearchgate.net |

Cyclization Reactions Leading to Quinolone Formation

The intermediate formed from the initial condensation is then subjected to a thermal cyclization reaction to construct the quinoline ring system. nih.gov This is often carried out in a high-boiling solvent like diphenyl ether (Ph2O). atlantis-press.comresearchgate.net The high temperature facilitates an intramolecular cyclization, followed by the elimination of a small molecule (in the case of the Meldrum's acid derivative, acetone (B3395972) and carbon dioxide), to yield the corresponding 4-quinolone. For the synthesis of the target compound, this step results in the formation of 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net

The Camps cyclization is another relevant method, involving the base-promoted cyclization of N-(2-ketoaryl)amides to form 2-aryl-4-quinolones. acs.orgnih.gov While not directly applicable to the synthesis of the unsubstituted 2-position in the primary target, it is a key strategy for related analogues.

Table 2: Cyclization to form 6-Bromoquinolin-4-ol

| Precursor | Conditions | Product | Reference |

| 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ph2O, high temperature | 6-Bromoquinolin-4-ol | atlantis-press.comresearchgate.net |

Chlorination Reactions (e.g., Phosphorus Oxychloride Mediated)

With the 6-bromoquinolin-4-ol in hand, the next step is the conversion of the hydroxyl group at the 4-position and the carbonyl at the 2-position (in its tautomeric form) to chloro groups. Phosphorus oxychloride (POCl3) is a widely used and effective reagent for this transformation. arabjchem.orgnih.govmdpi.com The reaction is typically performed by heating the quinolone in neat POCl3, often with a catalytic amount of a base like dimethylformamide (DMF). atlantis-press.com This reaction converts 6-bromoquinolin-4-ol into 6-bromo-2,4-dichloroquinoline. However, for the synthesis of the target compound, selective chlorination at the 2-position is key. In the specific documented synthesis, refluxing 6-bromoquinolin-4-ol in POCl3 yields 6-bromo-4-chloroquinoline. atlantis-press.com Subsequent steps will then target the 2- and 3-positions.

The mechanism of chlorination with POCl3 involves an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack of a chloride ion. nih.gov

Table 3: Chlorination of 6-Bromoquinolin-4-ol

| Reactant | Reagent | Product | Reference |

| 6-Bromoquinolin-4-ol | POCl3, DMF (cat.) | 6-Bromo-4-chloroquinoline | atlantis-press.com |

Iodination Reactions (e.g., Alkali Iodide Substitution)

The final step in the synthesis of this compound involves the introduction of iodine at the 3-position. A common method for the iodination of quinolines is through electrophilic substitution. Reagents like N-iodosuccinimide (NIS) can be used to introduce iodine onto the quinoline ring. mdpi.com

In a documented synthesis of the related 6-bromo-4-iodoquinoline, 6-bromo-4-chloroquinoline is treated with sodium iodide (NaI) in acetonitrile. atlantis-press.com This reaction proceeds via a halogen exchange mechanism, where the more nucleophilic iodide displaces the chloride. It is plausible that a similar strategy, or a direct iodination of a suitable precursor, is employed to introduce the iodine at the 3-position. For instance, the iodination of chlorinated aromatic compounds can be achieved using iodine in the presence of an activating agent. nih.gov The synthesis of 6-bromo-3-iodo-2-methylquinolin-4(1H)-one has been reported, which could serve as a precursor. nih.gov

The synthesis of this compound itself is documented, though detailed reaction specifics from publicly available literature are sparse. aobchem.com However, based on general principles of quinoline chemistry, a plausible route would involve the iodination of a 6-bromo-2-chloroquinoline (B23617) precursor.

Regioselective Synthesis of 3-Haloquinoline Derivatives via [4+2] Cycloaddition Analogues

An alternative and powerful strategy for the regioselective synthesis of 3-haloquinolines involves a formal [4+2] cycloaddition reaction. acs.orgacs.org This method provides direct access to 3-substituted quinolines, avoiding the need for functional group manipulation on a pre-formed ring.

In this approach, N-aryliminium ions, generated in situ from the rearrangement of arylmethyl azides, undergo a cycloaddition with haloacetylene analogues. acs.org This reaction proceeds through a stepwise process, leading to a stable 2-halovinyl cation intermediate, which then undergoes intramolecular cyclization to yield the 3-haloquinoline product. acs.org This methodology has been successfully applied to the synthesis of 3-bromo-, 3-chloro-, and 3-iodoquinolines. acs.org The starting materials are readily available, and the reaction tolerates a variety of substituents. acs.org

Optimization and Scalability of Synthetic Protocols

For any synthetic route to be practically useful, especially for the production of pharmaceutical intermediates, optimization of reaction conditions and scalability are crucial considerations.

Reaction Condition Parameterization for Enhanced Yields

The optimization of reaction conditions is a key aspect of developing efficient synthetic protocols. For quinoline synthesis, this can involve screening various catalysts, solvents, temperatures, and reaction times. nih.govmdpi.com

For instance, in the synthesis of 3-bromoquinoline derivatives via the [4+2] cycloaddition, optimization studies have been performed. acs.org The equivalents of the reactants, solvent, and temperature were varied to maximize the yield of the desired product. acs.org

Similarly, in the classical multi-step synthesis, each step can be optimized. For the initial condensation, the choice of solvent and catalyst can influence the reaction rate and yield. rsc.org In the cyclization step, the temperature and reaction time are critical parameters to control to avoid the formation of byproducts. atlantis-press.com For the chlorination reaction, the amount of POCl3 and the reaction temperature can be adjusted to improve efficiency and safety, especially on a large scale. arabjchem.orgmdpi.com Protocols using equimolar or even less POCl3 under solvent-free conditions have been developed to address economic and environmental concerns. arabjchem.org

The use of nanocatalysts, such as Fe3O4@SiO2, has also been explored to improve the yield and reduce the reaction time in quinoline synthesis, offering a promising avenue for process optimization. nih.gov In one study, optimizing the catalyst loading to 6% (w/w) significantly improved the yield of a quinoline derivative. nih.gov

Table 4: Optimization Parameters for Quinolone Synthesis

| Reaction Step | Parameters Optimized | Effect on Yield/Efficiency | Reference |

| Doebner Hydrogen-Transfer | Acidic conditions, solvent, reactant equivalents, temperature | Improved yield by suppressing byproduct formation | acs.org |

| Multicomponent Synthesis | Temperature, reagents, mole ratio of reactants, solvents | Improved yield of quinoline-fused derivatives | nih.gov |

| Nanocatalyst-assisted Synthesis | Catalyst loading | Significant improvement in reaction yield | nih.gov |

| [4+2] Cycloaddition | Reactant equivalents, solvent, temperature | Maximized yield of 3-bromoquinoline | acs.org |

Considerations for Gram-Scale and Larger Preparations

Transitioning the synthesis of complex molecules like this compound from a laboratory milligram scale to gram-scale or larger productions introduces a distinct set of challenges that are not always apparent during initial small-scale discovery. The primary concerns shift from mere chemical feasibility to encompass efficiency, safety, cost-effectiveness, and scalability of each synthetic step and purification process.

Key considerations for the large-scale preparation of this compound and its analogues include the management of reaction conditions, the choice of reagents and solvents, and the method of purification. For instance, reactions that are easily managed in a small flask can become highly exothermic and dangerous on a larger scale, necessitating advanced cooling and controlled addition of reagents. The accumulation of potentially explosive intermediates, such as diazonium salts common in Sandmeyer reactions, is a significant safety risk that must be mitigated, often by adjusting the reaction protocol, such as dosing the reagent at an elevated temperature to prevent its buildup. nih.gov

Furthermore, purification techniques that are standard on a small scale, such as column chromatography, are often impractical and economically unviable for multi-gram or kilogram quantities. rochester.edunih.gov Therefore, developing a robust synthesis that yields a crude product pure enough to be purified by crystallization or distillation is a critical goal for large-scale campaigns. rochester.edunih.govmsu.edu This involves careful optimization of the reaction to minimize byproduct formation. researchgate.net The choice of solvents and reagents also becomes more critical, with a preference for lower-cost, less toxic, and more environmentally benign options that can be easily recycled or disposed of. acs.org

Several synthetic strategies for quinolines and their halogenated derivatives have been evaluated for scalability. One-pot procedures that combine multiple transformations, such as a dioxomolybdenum-catalyzed reduction followed by a Sandmeyer reaction, are advantageous as they reduce the number of intermediate work-up and purification steps, making the process more step-economical and practical for scale-up. rsc.org Research into the large-scale synthesis of quinoline-based foldamers emphasizes the importance of designing synthetic steps that allow for purification by recrystallization, which has proven effective for preparing octamers on an 8.4-gram scale without chromatography. nih.gov

The following table summarizes findings from various studies on the gram-scale synthesis of related halogenated quinolines and precursors, highlighting the yields and scales achieved.

| Product | Starting Material(s) | Scale | Yield | Key Considerations/Method | Reference |

|---|---|---|---|---|---|

| Heterocyclic sulfonyl chloride | Feedstock anilines, DABSO | 20 g | 80% | Sandmeyer-type reaction; isolated in excellent purity. | nih.gov |

| 3-Bromo- and 3-Iodo-4-quinolones | 4-Quinolone | 1.5 g | 83% (Bromo), 86% (Iodo) | Hypervalent iodine(III)-promoted C-H halogenation. | acs.org |

| 3-Chloro-4-quinolone derivative | Substituted 4-quinolone | 1.5 g | 77% | Hypervalent iodine(III)-promoted C-H chlorination. | acs.org |

| 6-Bromo-4-chloroquinoline | 6-Bromoquinolin-4-ol, POCl₃ | 2.023 g | 81% | Reaction with POCl₃ followed by distillation and extraction. | atlantis-press.com |

| 2-(5-methylthiophen-2-yl)-quinoline N-oxide | Quinoline N-oxide, 5-methylthiophene | ~2 g | Not specified | Pd-catalyzed C2 oxidative cross-coupling; homocoupling limited to ~10%. | mdpi.com |

These examples demonstrate that with careful planning and process optimization, the synthesis of complex halogenated quinolines can be successfully scaled. The choice of a scalable synthetic route, robust reaction conditions, and non-chromatographic purification methods are paramount for efficient and safe large-scale production. nih.govacs.org

Chemical Reactivity and Derivatization of 6 Bromo 2 Chloro 3 Iodoquinoline

Differential Reactivity of Halogen Substituents on the Quinoline (B57606) Ring

The reactivity of the halogen atoms on the 6-bromo-2-chloro-3-iodoquinoline scaffold is not uniform. The identity and position of each halogen play a crucial role in determining which site is most susceptible to reaction under specific conditions.

Influence of Halogen Identity (Bromine, Chlorine, Iodine) on Reaction Pathways

The reactivity of halogens in cross-coupling reactions generally follows the order I > Br > Cl > F. researchgate.net This trend is attributed to the bond dissociation energies of the carbon-halogen bonds; the C-I bond is the weakest and therefore the most easily cleaved for oxidative addition to a palladium catalyst. researchgate.net Consequently, the iodine atom at the C-3 position is the most reactive site for many palladium-catalyzed reactions.

Studies on various dihaloquinolines have consistently shown that the C-I bond is more reactive than C-Br and C-Cl bonds in reactions like Suzuki-Miyaura and Sonogashira couplings. researchgate.net For instance, in dihaloquinolines containing both iodine and bromine or chlorine, the iodine is selectively substituted first. researchgate.net

Positional Effects of Halogens on Reactivity

The position of the halogen substituent on the quinoline ring significantly influences its reactivity. Halogens on the pyridine (B92270) ring (positions 2, 3, and 4) exhibit different reactivity compared to those on the benzene (B151609) ring (positions 5, 6, 7, and 8).

Positions 2 and 4: Halogens at the C-2 and C-4 positions are particularly activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. iust.ac.ir

Position 3: A halogen at the C-3 position is generally less reactive towards nucleophiles than those at C-2 and C-4. iust.ac.ir However, its reactivity can be enhanced in other reaction types, such as palladium-catalyzed cross-couplings.

Benzene Ring Positions (e.g., Position 6): Halogens on the homocyclic ring, such as the bromine at C-6, behave similarly to a halobenzene in terms of reactivity. iust.ac.ir Their reactivity is generally lower than that of halogens at the C-2 and C-4 positions in nucleophilic substitutions.

The presence of multiple halogens can have a combined electronic effect that influences the regioselectivity of reactions. researchgate.net For instance, in the context of this compound, the high reactivity of the C-3 iodine is the dominant factor in many cross-coupling reactions.

Cross-Coupling Reactions at Halogenated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its multiple reactive sites.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is highly effective with haloquinolines. In the case of this compound, the reaction can be performed selectively.

Given the differential reactivity of the halogens (I > Br > Cl), the Suzuki-Miyaura coupling is expected to occur preferentially at the C-3 position. It is possible to achieve selective substitution of the iodine atom by carefully controlling the reaction conditions, such as the amount of boronic acid and the reaction time. nih.gov Subsequent coupling at the C-6 bromine and then the C-2 chlorine would require more forcing conditions.

Research on analogous 2-aryl-4-chloro-3-iodoquinolines has demonstrated that Suzuki-Miyaura coupling occurs selectively at the C-3 position. nih.gov The use of specific ligands, such as those based on alkylphosphines, can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling of this compound

| Entry | Position of Coupling | Boronic Acid | Product |

| 1 | C-3 | Phenylboronic acid | 6-Bromo-2-chloro-3-phenylquinoline |

| 2 | C-6 (of product from entry 1) | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)-3-phenylquinoline |

| 3 | C-2 (of product from entry 2) | Naphthylboronic acid | 6-(4-Methoxyphenyl)-2-naphthyl-3-phenylquinoline |

This table is illustrative and based on established principles of halogen reactivity in Suzuki-Miyaura couplings.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity.

The C-3 iodo group is the most reactive site for Sonogashira coupling. researchgate.net Conditions can be optimized to selectively couple an alkyne at this position while leaving the bromo and chloro substituents intact. researchgate.net Further coupling at the C-6 and C-2 positions would require progressively harsher reaction conditions.

Studies on 4-chloro-6-iodo(bromo)quinolines have confirmed the regioselective Sonogashira-Hagihara alkynylation, with the iodine being substituted preferentially. researchgate.net In a similar vein, 2-aryl-4-chloro-3-iodoquinolines undergo selective Sonogashira coupling at the C-3 position. researchgate.net

Table 2: Hypothetical Regioselective Sonogashira Coupling of this compound

| Entry | Position of Coupling | Alkyne | Product |

| 1 | C-3 | Phenylacetylene | 6-Bromo-2-chloro-3-(phenylethynyl)quinoline |

| 2 | C-6 (of product from entry 1) | Trimethylsilylacetylene | 2-Chloro-3-(phenylethynyl)-6-((trimethylsilyl)ethynyl)quinoline |

| 3 | C-2 (of product from entry 2) | 1-Hexyne | 6-((Trimethylsilyl)ethynyl)-3-(phenylethynyl)-2-(hex-1-yn-1-yl)quinoline |

This table is illustrative and based on established principles of halogen reactivity in Sonogashira couplings.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides and α-ketoamides from organic halides, carbon monoxide, and amines. The reactivity and selectivity of this reaction on haloquinolines are influenced by factors such as the nature of the halogen, the ligand, and the carbon monoxide pressure. mdpi.com

For this compound, the aminocarbonylation would likely proceed first at the most reactive C-3 iodo position. The choice of catalyst and reaction conditions can direct the outcome towards the formation of either a simple carboxamide or a glyoxylamide (α-ketoamide).

Research on the aminocarbonylation of 6-iodoquinoline (B82116) has shown that the reaction can be tuned to selectively produce either quinoline-6-carboxamides or quinoline-6-glyoxylamides. mdpi.com For example, using a bidentate ligand like XantPhos under atmospheric pressure of carbon monoxide favors the formation of the carboxamide, while using a monodentate ligand like triphenylphosphine (B44618) under higher CO pressure (40 bar) leads to the glyoxylamide as the major product. mdpi.com These principles can be extended to the more complex this compound system.

Table 3: Potential Products from Palladium-Catalyzed Aminocarbonylation at the C-3 Position of this compound

| Entry | Amine | Conditions | Major Product |

| 1 | Morpholine | Low CO pressure, bidentate ligand | 6-Bromo-2-chloro-N-morpholinoquinoline-3-carboxamide |

| 2 | Aniline | High CO pressure, monodentate ligand | 2-(6-Bromo-2-chloroquinolin-3-yl)-2-oxo-N-phenylacetamide |

This table illustrates potential outcomes based on studies of similar haloquinolines.

Regioselective Sequential Cross-Coupling Strategies

The distinct reactivity of the carbon-halogen bonds in this compound is the cornerstone of regioselective sequential cross-coupling reactions. The C-I bond is the most reactive towards oxidative addition with palladium(0) catalysts, followed by the C-Br bond, and lastly the C-Cl bond. nih.gov This reactivity gradient allows for the stepwise and selective functionalization at positions 3, 6, and 2.

A typical strategy involves an initial Sonogashira or Suzuki coupling at the highly reactive C-3 iodo position. For instance, palladium-catalyzed Sonogashira coupling with terminal alkynes selectively occurs at the C-3 position, leaving the bromo and chloro substituents intact. researchgate.net Similarly, Suzuki-Miyaura coupling with arylboronic acids can be selectively performed at the C-3 position. nih.gov

Following the initial functionalization at C-3, the less reactive C-6 bromo position can be targeted. Subsequent Suzuki or other palladium-catalyzed cross-coupling reactions can be carried out under slightly more forcing conditions to introduce a second substituent at the C-6 position. nih.govresearchgate.net Finally, the least reactive C-2 chloro group can be substituted, often requiring harsher conditions or specific catalyst systems. nih.gov This stepwise approach provides a powerful tool for the controlled synthesis of trisubstituted quinolines with diverse functionalities.

For example, a one-pot, three-component domino reaction has been developed for the synthesis of highly functionalized quinolines starting from 2-chloro-3-formylquinolines, which can be conceptually related to the reactivity of this compound. chim.it This process involves an initial aldol (B89426) condensation, followed by a Michael addition and a final Suzuki coupling, showcasing the potential for complex molecule synthesis from halogenated quinoline precursors. chim.it

Table 1: Regioselective Cross-Coupling Reactions of Halogenated Quinolines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aryl-4-chloro-3-iodoquinolines | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 2-Aryl-3-phenyl-4-chloroquinolines | Moderate | nih.gov |

| 4-Chloro-6-iodoquinoline | Arylboronic acids, Pd catalyst | Diarylquinolines | High | researchgate.net |

| 2-Chloro-3-bromoquinoline | 2-Bromophenylboronic acid, Pd catalyst | 3-(2-Bromophenyl)-2-chloroquinoline | 75 | nih.gov |

| 3-Bromo-2-iodoquinoline | 2-Bromophenylboronic acid, Pd catalyst | 3-Bromo-2-(2-bromophenyl)quinoline | 60 | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinolines | Terminal acetylenes, Pd-CuI catalyst, Et₃N | 2-Aryl-3-(alkynyl)-4-chloroquinolines | N/A | researchgate.net |

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines

Nucleophilic aromatic substitution (SNA_r) provides another avenue for the functionalization of halogenated quinolines like this compound. In general, SNA_r reactions on aromatic rings require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org

While the quinoline nitrogen itself has an electron-withdrawing effect, the reactivity of the halogens in this compound towards nucleophilic substitution is generally lower than in palladium-catalyzed cross-coupling reactions. The C-2 and C-4 positions of the quinoline ring are the most activated towards nucleophilic attack. Therefore, the chlorine atom at the C-2 position is the most likely candidate for nucleophilic displacement.

Displacement of the chloro group at C-2 can be achieved with various nucleophiles such as amines, alkoxides, and thiolates. smolecule.com For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of the corresponding 2-methoxyquinoline (B1583196) derivative. smolecule.com Similarly, reactions with amines can introduce amino functionalities at the C-2 position. These reactions often require elevated temperatures to proceed efficiently.

It is important to note that the presence of multiple halogens can lead to competitive reactions. However, the greater lability of the C-Cl bond at the activated C-2 position often allows for selective substitution.

Table 2: Nucleophilic Aromatic Substitution on Halogenated Quinolines

| Starting Material | Nucleophile | Product | Reference |

| 2,4-Dichloroquinolines | Sodium methoxide | 2-Methoxy-4-chloroquinoline | smolecule.com |

| 2-Chloro-3-arylquinolines | Amines | 2-Amino-3-arylquinolines | chim.it |

| Halogenated Quinolines | Amines, Thiols | Amine or Thiol substituted quinolines | smolecule.com |

Other Functional Group Transformations

Beyond cross-coupling and nucleophilic substitution, the halogenated quinoline scaffold can undergo other transformations to extend its π-conjugated system or to construct more complex polycyclic structures.

While direct examples involving this compound are not prevalent in the searched literature, the principles of the Wittig reaction can be applied to functionalized quinolines. If one of the halogen atoms were converted to a formyl group (e.g., through a Rieche formylation or by oxidation of a methyl group), a subsequent Wittig reaction with a phosphorus ylide would extend the π-conjugated system. This is a common strategy in organic synthesis to create larger aromatic systems with potential applications in materials science.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.orgsigmaaldrich.com In the context of quinolines, they can act as dienophiles or be transformed into dienes, participating in [4+2] cycloadditions to form polycyclic aromatic or heteroaromatic systems. nih.govsigmaaldrich.com For instance, a quinoline derivative could potentially react with a diene to build a new carbocyclic ring onto the quinoline framework. The hetero-Diels-Alder variant, where the diene or dienophile contains a heteroatom, is particularly useful for synthesizing fused heterocyclic systems. wikipedia.orgsigmaaldrich.com An intramolecular Diels-Alder reaction of a suitably substituted quinoline could also lead to the formation of complex polycyclic structures. nih.gov

Mechanistic Investigations of Halogenated Quinoline Reactions

Understanding the mechanisms of reactions involving halogenated quinolines is crucial for optimizing reaction conditions and predicting outcomes.

Recent studies have suggested the involvement of radical pathways in the halogenation and functionalization of quinolines and related heterocycles. organic-chemistry.orgresearchgate.netbeilstein-journals.org Electrochemical methods for the halogenation of quinolin-4(1H)-ones have shown that halogen radicals can promote the activation of N-H bonds. researchgate.net In some copper-catalyzed halogenations of phenols and heteroarenes, the reaction is proposed to proceed via a free radical process involving a phenoxy radical intermediate. beilstein-journals.org While direct mechanistic studies on this compound are scarce, these findings suggest that under certain conditions, radical mechanisms could play a role in its reactivity, particularly in reactions involving electrochemical or photochemical activation. organic-chemistry.orgacs.org

Kinetic and Thermodynamic Insights into Halogenation and Functionalization

The chemical behavior of this compound is intrinsically linked to the electronic and steric interplay of its three halogen substituents. Understanding the kinetic and thermodynamic principles governing its reactions is crucial for predicting reaction outcomes and designing synthetic pathways. While specific quantitative data for this exact molecule is not extensively documented in publicly available literature, a wealth of information on related polyhalogenated quinolines allows for a detailed and scientifically grounded discussion of its reactivity.

The reactivity of the halogen atoms in electrophilic and nucleophilic substitution reactions is largely dictated by their position on the quinoline ring and their inherent properties. In general, the lability of halogens as leaving groups in nucleophilic aromatic substitution follows the order I > Br > Cl. This trend is a reflection of the C-X bond strength, which decreases down the group (C-Cl > C-Br > C-I). Consequently, the iodine atom at the 3-position is the most susceptible to substitution, followed by the bromine at the 6-position, and finally the chlorine at the 2-position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for the functionalization of haloquinolines. The kinetics of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent system. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. Due to the weaker C-I bond, reactions at the 3-position are kinetically favored and can often be achieved selectively under milder conditions compared to the C-Br and C-Cl bonds.

For instance, in Suzuki-Miyaura cross-coupling reactions of analogous 2-aryl-4-chloro-3-iodoquinolines, the substitution of the iodine at the C-3 position is observed to occur preferentially. mdpi.com Complete substitution of both iodine and chlorine can be achieved in a one-pot operation by using an excess of the arylboronic acid and a suitable palladium catalyst system, often requiring elevated temperatures and longer reaction times for the second substitution at the less reactive chloro-substituted position. mdpi.com

The "halogen dance" phenomenon, a base-catalyzed halogen migration, is another important kinetic consideration in the chemistry of halo-heterocycles. researchgate.net While not explicitly reported for this compound, under strongly basic conditions, there is a potential for rearrangement, which could lead to a mixture of constitutional isomers. The thermodynamic stability of the potential products would ultimately govern the final product distribution in such a scenario.

Computational studies on related haloaromatics have provided valuable thermodynamic data, such as Gibbs free energy changes (ΔG), for various reaction pathways. For example, in the lithiation of haloquinolines, the Gibbs free energy of the halogen-metal exchange is a key factor in determining the feasibility of the reaction. Studies on the lithiation of 8-haloquinolines have shown that the ΔG for the exchange is favorable for I, Br, and Cl, with bromine being slightly more thermodynamically favored. usd.edu This suggests that metal-halogen exchange at the 6-bromo position of this compound would be a thermodynamically viable functionalization pathway.

The following interactive table illustrates the typical regioselectivity and reaction conditions for the functionalization of a hypothetical polyhalogenated quinoline, drawing parallels to the expected reactivity of this compound based on existing literature for similar compounds.

| Position | Halogen | Reaction Type | Typical Conditions | Expected Outcome | Relative Rate |

| 3 | Iodo | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid, Toluene/H₂O, 80 °C | Selective C-C bond formation at C-3 | Fastest |

| 6 | Bromo | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Terminal alkyne, Et₃N, rt | C-C bond formation at C-6 after C-3 reaction | Intermediate |

| 2 | Chloro | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu, Amine, Toluene, 110 °C | C-N bond formation at C-2 after C-3/C-6 reaction | Slowest |

| 3 | Iodo | Nucleophilic Substitution | NaOMe, MeOH, reflux | Substitution of Iodo with Methoxy | Fast |

| 6 | Bromo | Nucleophilic Substitution | High temperature, strong nucleophile | Substitution of Bromo is possible but requires harsher conditions than C-I | Slower than C-I |

| 2 | Chloro | Nucleophilic Substitution | Very harsh conditions required | Substitution of Chloro is the most difficult | Slowest |

It is important to note that while these trends provide a robust framework for predicting the reactivity of this compound, the actual kinetic and thermodynamic parameters can be influenced by the specific substrate, reagents, and reaction conditions employed. Experimental studies would be necessary to determine the precise quantitative data for this compound.

Theoretical and Computational Studies of Halogenated Quinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of halogenated quinolines. DFT methods provide a good balance between computational cost and accuracy for studying the electronic structure and reactivity of these complex systems.

DFT calculations are frequently used to analyze the electronic structure of halogenated quinolines, revealing how the type and position of halogen atoms influence the molecule's properties. acs.orgnih.gov The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors.

The presence of multiple different halogens, as in 6-bromo-2-chloro-3-iodoquinoline, creates a complex electronic environment. The halogens' electronegativity and size distinctly modify the electron distribution across the quinoline (B57606) ring system. DFT studies on similar halogenated heterocycles show that substituents can cause a decrease in the HOMO-LUMO energy gap, with bromine often leading to a smaller gap compared to other halogens, suggesting increased reactivity. scirp.org The MEP map is particularly useful for identifying electrophilic and nucleophilic sites on the molecule. For instance, MEP analysis of halogenated quinolines has shown that the distribution of red (electron-rich) and blue (electron-poor) regions can predict susceptibility to electrophilic attack. researchgate.net

In general, the stability and reactivity of halogenated quinolines are influenced by these electronic effects. For example, a lower energy band gap is correlated with higher chemical reactivity and lower kinetic stability. acs.orgnih.govresearchgate.net The solvent environment can also play a role; calculations in an aqueous phase often show enhanced molecular stability and reduced reactivity compared to the gaseous phase. acs.orgnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Phase |

|---|---|---|---|---|

| Halogenated Quinoline 1 | -6.5 | -3.7 | 2.8 | Gas |

| Halogenated Quinoline 2 | -6.8 | -3.8 | 3.0 | Gas |

| Halogenated Quinoline 1 | -6.7 | -3.5 | 3.2 | Aqueous |

Computational chemistry is instrumental in mapping out the reaction pathways for the synthesis and modification of halogenated quinolines. DFT calculations can determine the energies of reactants, products, transition states, and intermediates, allowing for the elucidation of plausible reaction mechanisms. mdpi.comresearchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, which are commonly used to functionalize halogenated quinolines, DFT can model the key steps of oxidative addition, transmetalation, and reductive elimination. researchgate.net Studies on iron-catalyzed C-H halogenation of quinoline derivatives have proposed a single electron transfer (SET) mechanism. mdpi.com Computational modeling of this process involves identifying key intermediates, such as a complex formed between the quinoline substrate and the metal catalyst, and calculating the energy barriers for subsequent steps like radical attack and oxidation to regenerate the catalyst. mdpi.com Understanding these pathways is crucial for optimizing reaction conditions and improving yields.

Predicting the regioselectivity of reactions on a polysubstituted ring like this compound is a significant challenge. Computational models have been developed to predict the most likely site of reaction for processes like nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS). nih.govrsc.orgresearchgate.net

For SNAr reactions, one approach involves using DFT to calculate the stability of the σ-complex intermediates (also known as Meisenheimer complexes) that form when a nucleophile attacks the aromatic ring. nih.govrsc.orgresearchgate.net The position that leads to the most stable intermediate is predicted to be the most reactive site. This method has shown good predictive power for halogenated pyridines and quinolines. nih.govrsc.org An alternative model uses a combination of descriptors, such as the electron affinity (EA) and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, to predict reactivity and regioselectivity. nih.govrsc.org

For electrophilic substitutions, machine learning models combined with quantum mechanics descriptors have been developed to predict the reactive site with high accuracy. researchgate.netamazonaws.com These models often analyze the free energies of protonated intermediates to identify the most nucleophilic center on the aromatic ring. amazonaws.com In a molecule with multiple halogens like this compound, such predictive models are essential for determining whether a reaction will occur at the C-Cl, C-Br, or C-I bond, as reactivity is influenced by a combination of bond dissociation energies and the electronic activation of the ring positions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Halogenated Quinolines

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For halogenated quinolines, QSAR models are developed to predict properties like toxicity or inhibitory activity against a biological target. researchgate.netnih.gov

A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA models correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.govresearchgate.net These fields are calculated around each molecule in a defined grid.

In studies of halogenated quinolines, CoMFA has been used to understand how substituents affect toxicity. nih.gov The analysis generates contour maps that visualize regions where changes in steric bulk or electrostatic properties would likely increase or decrease activity. biointerfaceresearch.comnih.gov

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable. biointerfaceresearch.com For instance, a CoMFA model for haloquinoline toxicity found that larger substituents at certain positions (e.g., 2 and 8) were positively correlated with acute toxicity. nih.gov

Electrostatic Contour Maps : Blue contours often mark areas where electropositive groups enhance activity, while red contours highlight where electronegative groups are preferred. biointerfaceresearch.com The same toxicity study noted that less negative charge at positions 4, 5, 6, and 8 was also correlated with higher toxicity. nih.gov

These models provide a quantitative basis for designing new quinoline derivatives with desired properties by suggesting specific structural modifications. nih.gov The statistical reliability of these models is assessed using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). biointerfaceresearch.com

Table 2: Example of Statistical Results from a CoMFA Study on Halogenated Quinolines Note: This table is representative of typical QSAR model validation statistics.

| Model | Q² (Cross-validated) | R² (Non-cross-validated) | Steric Contribution (%) | Electrostatic Contribution (%) |

|---|---|---|---|---|

| CoMFA | 0.68 | 0.98 | 53 | 47 |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). scirp.orgacs.org This technique is crucial for predicting the binding affinity and interaction patterns of potential drug candidates.

Docking studies on halogenated quinolines have been performed to investigate their potential as inhibitors for various enzymes, such as HIV reverse transcriptase and monoamine oxidase (MAO). acs.orgnih.govscirp.org The simulations place the ligand into the active site of the protein and calculate a docking score, which estimates the binding affinity. Lower scores (more negative values) generally indicate stronger binding. acs.orgnih.gov

These simulations can reveal specific molecular interactions, such as:

Hydrogen Bonds : Essential for anchoring the ligand in the active site.

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and protein.

Halogen Bonds : An interesting non-covalent interaction where a halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic site on the protein, like the oxygen atom of a carbonyl group. scirp.org Docking studies have specifically identified halogen interactions between iodine on a quinoline and proline residues in an enzyme's binding pocket. scirp.org

By comparing the docking scores and binding modes of different halogenated quinolines, researchers can identify which substitutions are most favorable for strong and selective binding. acs.orgnih.gov For example, a study on MAO inhibitors found that a halogenated quinoline derivative had a better docking score (−8.37 kcal/mol) than the reference drug. acs.orgnih.gov Molecular dynamics simulations are often used after docking to assess the stability of the predicted ligand-protein complex over time. acs.org

Table 3: Example of Molecular Docking Results for Halogenated Quinolines against a Protein Target Note: This table is a representative example based on findings for various halogenated quinolines.

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Quinolone 270 | HIV Reverse Transcriptase | - | Pro236 | Halogen Bond (Iodine) |

| Q3Cl4F | MAO-B | -8.37 | - | - |

| Q4F | MAO-B | - | - | - |

Applications of 6 Bromo 2 Chloro 3 Iodoquinoline in Advanced Chemical Research

Role as Versatile Synthetic Building Blocks and Chemical Intermediates

The strategic placement of three different halogens on the quinoline (B57606) ring is the cornerstone of the utility of 6-Bromo-2-chloro-3-iodoquinoline as a chemical intermediate. The varying bond strengths (C-I < C-Br < C-Cl) and susceptibilities to different reaction conditions enable chemists to perform sequential and regioselective functionalization. This step-wise approach is crucial for constructing intricate molecular architectures with a high degree of precision.

Precursors for the Construction of Complex Organic Molecules

The differential reactivity of the carbon-halogen bonds in polyhalogenated quinolines allows for their selective participation in a variety of cross-coupling reactions. Typically, the C-I bond is the most reactive, followed by the C-Br bond, and finally the C-Cl bond, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netresearchgate.net This reactivity hierarchy enables the stepwise introduction of different substituents onto the quinoline core.

For instance, a synthetic strategy could first involve a Sonogashira or Suzuki coupling at the highly reactive C-3 iodo position. Following this initial modification, a second, distinct coupling reaction can be carried out at the C-6 bromo position under slightly different catalytic conditions, leaving the C-2 chloro position intact for a final transformation. nih.gov This programmability is invaluable for the synthesis of complex natural products, pharmaceutical agents, and other high-value organic molecules where precise control over substituent placement is paramount. researchgate.net For example, related halogenated quinolines serve as key intermediates in the synthesis of potent anticancer and antimalarial agents. acs.orgnih.gov

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen at Position | Relative Reactivity | Typical Coupling Reactions |

| 3-Iodo | High | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig |

| 6-Bromo | Medium | Suzuki-Miyaura, Stille, Heck |

| 2-Chloro | Low | Suzuki-Miyaura (requires specific ligands), Nucleophilic Aromatic Substitution |

This table provides a generalized reactivity trend. Specific reaction outcomes can be influenced by the choice of catalyst, ligands, and reaction conditions.

Enabling the Synthesis of Diversely Substituted Quinoline Libraries

The ability to sequentially and selectively functionalize each halogenated position makes this compound an ideal starting material for generating libraries of diversely substituted quinoline derivatives. nih.gov Combinatorial chemistry approaches can be employed, where each of the three halogen positions is reacted with a different set of building blocks, leading to a large and structurally diverse collection of new compounds from a single precursor. nih.gov

Palladium-catalyzed reactions are a primary tool for this purpose, allowing for the efficient formation of C-C, C-N, and C-O bonds. nih.govrsc.orgresearchgate.net By systematically varying the coupling partners—such as different boronic acids in Suzuki reactions or terminal alkynes in Sonogashira reactions—at each position, chemists can rapidly access a wide array of quinolines. organic-chemistry.orgrsc.org Such libraries are essential in drug discovery for screening against biological targets and in materials science for identifying compounds with desired properties. rsc.org The development of robust, one-pot procedures for these sequential couplings further enhances the efficiency of library synthesis, making it a powerful strategy for exploring chemical space around the privileged quinoline scaffold. nih.gov

Materials Science Applications

Quinoline derivatives are of significant interest in materials science due to their rigid, planar aromatic structure and inherent photophysical properties. crimsonpublishers.comcrimsonpublishers.com Halogenation can further tune these electronic and optical characteristics, making compounds like this compound potential candidates for advanced materials. researchgate.net

Potential in Electronic and Optical Materials Development

The quinoline core is a known component in materials for organic electronics. bohrium.comnih.gov Substituted quinolines have been investigated for use in Organic Light-Emitting Diodes (OLEDs), often as part of the emissive layer or as host materials. researchgate.netindexacademicdocs.orgtandfonline.com The electronic properties of the quinoline ring can be finely tuned by the introduction of substituents. The heavy halogen atoms (bromine and iodine) in this compound can influence intersystem crossing and phosphorescence, which are important phenomena in OLEDs. Furthermore, such halogenated aromatic compounds are explored as organic semiconductors and components in photovoltaic devices. The ability to functionalize the molecule through cross-coupling reactions allows for the attachment of other electronically active groups, creating more complex materials for a range of optoelectronic applications. nih.gov

Utilization in Dyes and Pigments

The extended π-system of the quinoline nucleus is a common feature in many organic dyes and pigments. mdpi.comacs.org The color and other properties of these dyes can be modified by attaching various functional groups to the quinoline scaffold. researchgate.net Halogen atoms, in particular, can influence the photophysical properties and the solid-state packing of the molecules, which are critical factors for pigments. They can also serve as synthetic handles to attach solubilizing groups or other chromophores. While direct application of this compound as a dye is not extensively documented, its potential as an intermediate for more complex dye structures is significant. researchgate.net

Development of Fluorescent Dyes with Aggregation-Induced Emission (AIE) Properties

A fascinating area of modern materials science is the development of fluorophores that exhibit Aggregation-Induced Emission (AIE). acs.org Unlike traditional dyes that often suffer from fluorescence quenching in the solid state or in aggregates, AIE-active molecules (AIEgens) become highly emissive when aggregated. sioc-journal.cn This property is extremely valuable for applications in sensing, bioimaging, and light-emitting devices. rsc.orggoogle.comresearchgate.net

The quinoline-malononitrile scaffold is a well-known AIEgen. sioc-journal.cnnih.govresearchgate.net Research has shown that introducing halogen atoms to the quinoline ring can modulate the AIE properties, including shifting the emission wavelength and enhancing photostability. sioc-journal.cnnih.gov For example, studies on halogenated quinoline-malononitrile derivatives demonstrated that the presence of bromine and iodine plays an important role in the AIE quantum yield. sioc-journal.cn The transformation from aggregation-caused quenching (ACQ) to AIE can be achieved by modulating the electronic structure of the quinoline derivatives. rsc.org Therefore, this compound serves as a promising precursor for the synthesis of novel AIEgens, where the halogen atoms can be either retained to tune the photophysical properties or replaced with other functional groups to construct new AIE-active molecular architectures. rsc.org

Medicinal Chemistry Scaffold Research (Non-Clinical Focus)

The quinoline ring system is a prominent structural motif in numerous biologically active compounds and approved drugs, making its derivatives, such as this compound, valuable scaffolds in medicinal chemistry. researchgate.net The specific substitution pattern of this compound, featuring a bromine atom at the 6-position, a chlorine atom at the 2-position, and an iodine atom at the 3-position, provides a unique platform for synthetic elaboration and the exploration of new chemical space. uni.lu

The this compound core serves as a versatile starting point for the design and synthesis of more complex molecular architectures. The differential reactivity of the three halogen substituents allows for regioselective modifications through various cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of functional groups at specific positions on the quinoline ring.

The presence of multiple halogens offers a strategic advantage in combinatorial chemistry and library synthesis. For instance, the iodine at the C-3 position is typically the most reactive towards Suzuki or Sonogashira cross-coupling reactions, followed by the bromine at C-6, and finally the chlorine at C-2, which is more amenable to nucleophilic substitution. smolecule.com This hierarchy of reactivity allows for a stepwise and controlled diversification of the quinoline scaffold, leading to the generation of libraries of novel compounds with potential biological relevance.

Research has demonstrated that quinoline derivatives are implicated in a wide array of biological activities, including antimicrobial and anticancer effects. smolecule.comsmolecule.com The unique electronic and steric properties conferred by the bromo, chloro, and iodo substituents on the quinoline core can significantly influence the binding affinity and selectivity of the resulting molecules for various biological targets. smolecule.com

While this compound itself is primarily an intermediate, its derivatives have been investigated as potential lead compounds in drug discovery. A lead compound is a chemical starting point for the development of a new drug, exhibiting promising biological activity but often requiring optimization of its properties. The quinoline scaffold is a well-established pharmacophore, and the specific substitution pattern of this compound offers a unique template for designing novel therapeutic agents. smolecule.com

The development of lead compounds from this scaffold involves iterative cycles of chemical synthesis and biological testing. Medicinal chemists can systematically modify the structure of the parent compound to improve its potency, selectivity, and pharmacokinetic properties. For example, the bromine and iodine atoms can be replaced with various aryl, heteroaryl, or alkyl groups to explore interactions with specific binding pockets in target proteins.

One of the most significant applications of this compound and its close analogs is as a key intermediate in the synthesis of inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is frequently observed in cancer. google.com

A notable example is the synthesis of GSK2126458 (also known as Omipalisib), a potent and orally bioavailable inhibitor of PI3K and the mammalian target of rapamycin (B549165) (mTOR). newdrugapprovals.org The synthesis of GSK2126458 and other related PI3K inhibitors often involves the use of a 6-bromo-4-iodoquinoline (B1287929) or a similar dihalogenated quinoline intermediate. newdrugapprovals.orgresearchgate.net The bromo and iodo groups serve as handles for sequential cross-coupling reactions to introduce the necessary pharmacophoric elements. For instance, a Suzuki coupling can be used to attach a pyridinyl group at the 4-position, and another coupling reaction can be employed to introduce a substituted pyridine (B92270) at the 6-position. newdrugapprovals.org

A patent for a fused ring compound describes the synthesis of 6-bromo-4-chloro-3-iodoquinoline (B1524690) from 6-bromo-3-iodoquinolin-4-ol (B571975), highlighting its role as a direct precursor in the development of PI3K inhibitors. google.com Similarly, research on 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors also utilizes 6-bromo-4-iodoquinoline, which can be prepared from 6-bromo-4-chloroquinoline (B1276899), as a starting material. rsc.org

Table 1: Selected PI3K Inhibitors and their Quinoline Intermediates

| Inhibitor | Key Quinoline Intermediate | Biological Target(s) |

| GSK2126458 (Omipalisib) | 6-Bromo-4-iodoquinoline | PI3K, mTOR |

| BKM120 | 2,4-dimorpholine substituted pyrimidines | pan-PI3K |

| IC-87114 | Quinazolinone analog | PI3Kδ |

This table is for illustrative purposes and highlights the role of quinoline intermediates in the synthesis of PI3K inhibitors.

Quinoline derivatives have a long history of use as antimicrobial agents. The core structure is present in several antimalarial drugs, and research has expanded to investigate their activity against a broad spectrum of bacteria and fungi. researchgate.netsmolecule.com The introduction of halogen atoms, such as in this compound, can enhance the antimicrobial properties of the quinoline scaffold.

While specific antimicrobial studies on this compound are not extensively reported in the available literature, the general class of halogenated quinolines has shown promise in non-clinical antimicrobial research. smolecule.comsmolecule.com For example, studies on indolo[3,2-b]quinolines, which can be synthesized from quinoline precursors, have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium intracellulare. nih.gov Furthermore, research on 4-hydroxy-2-quinolone analogs with bromine substituents has revealed potent antifungal activity against Aspergillus flavus. researchgate.net

The antimicrobial potential of derivatives of this compound would likely stem from their ability to intercalate into DNA, inhibit key enzymes involved in microbial replication, or disrupt cell membrane integrity. Further research would be necessary to synthesize and evaluate specific derivatives for their antimicrobial efficacy.

The quinoline scaffold is a key component of several anticancer drugs, and numerous quinoline derivatives have been investigated for their potential as antineoplastic agents. smolecule.comsmolecule.com The anticancer activity of quinolines is often attributed to their ability to inhibit topoisomerases, protein kinases, or other enzymes crucial for cancer cell proliferation and survival. smolecule.com

Derivatives of this compound represent a promising area for anticancer research due to the established anticancer potential of the quinoline core and the influence of halogen substituents on biological activity. For example, research on 6-bromo quinazoline (B50416) derivatives has demonstrated cytotoxic activity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. nih.gov Another study on functionalized quinolines, including chloro-substituted derivatives, reported that some 4-carbinol quinolines exhibited interesting antiproliferative properties. worktribe.com

The development of anticancer agents from the this compound scaffold would involve synthesizing a library of derivatives and screening them against various cancer cell lines. Promising compounds would then be subjected to further mechanistic studies to identify their molecular targets and pathways of action.

Table 2: Anticancer Research on Related Quinolone/Quinazoline Derivatives

| Compound Class | Cancer Cell Lines Tested | Notable Findings |

| 6-Bromo quinazoline-4(3H)-one derivatives | MCF-7 (breast), SW480 (colon) | Compound 8a showed potent activity, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov |

| 4-(1,2,3-triazol-1-yl)coumarin derivatives with a quinoline core | MCF-7 (breast), SW480 (colon), A549 (lung) | Most compounds displayed attractive antitumor activities. researchgate.net |

This table provides examples of anticancer research on related heterocyclic compounds to illustrate the potential of the quinoline scaffold.

Analytical Characterization Techniques for Polyhalogenated Quinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Detailed Research Findings: For polyhalogenated quinolines, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in ¹H NMR spectra reveal the substitution pattern on the aromatic rings. In ¹³C NMR, the chemical shifts indicate the electronic environment of each carbon atom, which is heavily influenced by the attached electronegative halogens.

While specific spectral data for 6-Bromo-2-chloro-3-iodoquinoline is not publicly available, data from closely related analogues like 6-bromo-3-iodoquinoline and 6-bromo-3-chloro-4-phenylquinoline provide valuable insights. acs.orgamazonaws.com

For 6-bromo-3-iodoquinoline , the proton signals are well-resolved. amazonaws.com The proton at position 2 would be absent due to the chloro substitution in the target molecule. The protons on the bromine-bearing ring (H5, H7, H8) show characteristic shifts and couplings. amazonaws.com Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon, with the carbons directly bonded to halogens (C3, C6) exhibiting shifts influenced by their respective substituents. amazonaws.com

In the case of 6-Bromo-3-chloro-4-phenylquinoline , the ¹H NMR spectrum shows a singlet for the proton at position 2 (δ 8.93 ppm), while the protons on the bromo-substituted ring appear at δ 8.00 (d), 7.77 (dd), and 7.65 (d) ppm. acs.org The ¹³C NMR spectrum provides complementary data, confirming the carbon framework. acs.org

¹H and ¹³C NMR Data for 6-bromo-3-iodoquinoline

| Atom | ¹H NMR (400 MHz; CDCl₃) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (100 MHz; CDCl₃) δ (ppm) |

|---|---|---|

| H2/C2 | 9.03 (s, 1H) | 155.9 |

| C3 | - | 91.0 |

| H4/C4 | 8.42 (s, 1H) | 142.6 |

| C4a | - | 144.9 |

| H5/C5 | 7.90 (d, J = 8.8 Hz, 1H) | 130.7 |

| C6 | - | 121.4 |

| H7/C7 | 7.77 (d, J = 8.8 Hz, 1H) | 133.5 |

| H8/C8 | 7.85 (s, 1H) | 128.7 |

| C8a | - | 131.2 |

Data sourced from a study on the C3 iodination of quinolines. amazonaws.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

Detailed Research Findings: For polyhalogenated compounds, HRMS is particularly crucial. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence.

The predicted monoisotopic mass for This compound (C₉H₄BrClIN) is 366.82605 Da. uni.lu HRMS analysis would aim to find a molecular ion peak [M+H]⁺ at m/z 367.83333, matching the calculated value for C₉H₅BrClIN⁺. uni.lu

Analysis of related compounds reinforces the utility of this technique. For 6-bromo-3-iodoquinoline , HRMS (ESI-TOF) showed a calculated [M+H]⁺ of 333.8728 and a found value of 333.8722. amazonaws.com For 6-Bromo-3-chloro-4-phenylquinoline , the calculated [M+H]⁺ for C₁₅H₁₀⁷⁹Br³⁵ClN was 317.9680, with a found value of 317.9681. acs.org This high degree of accuracy provides unequivocal support for the proposed molecular formula.

HRMS Data for Related Polyhalogenated Quinolines

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-iodoquinoline | C₉H₆IN | [M+H]⁺ | 333.8728 | 333.8722 | amazonaws.com |

| 6-Bromo-3-chloro-4-phenylquinoline | C₁₅H₁₀BrClN | [M+H]⁺ | 317.9680 | 317.9681 | acs.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the presence of specific functional groups.

Detailed Research Findings: In polyhalogenated quinolines, the IR spectrum is characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline (B57606) ring system are observed in the 1600-1400 cm⁻¹ region. acs.org The region below 1000 cm⁻¹ is often complex but contains valuable information about C-halogen (C-Cl, C-Br, C-I) stretching and aromatic C-H out-of-plane bending vibrations, which can help confirm the substitution pattern. acs.orgscielo.br

For example, the IR spectrum for 6-bromo-3-chloro-4-phenylquinoline shows characteristic peaks at 3058 (aromatic C-H stretch), 1482 (aromatic C=C stretch), and 828 cm⁻¹ (C-H out-of-plane bending). acs.org

Characteristic IR Absorption Frequencies for a Polyhalogenated Quinoline Analogue

| Compound | Wavenumber (νₘₐₓ, cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 6-Bromo-3-chloro-4-phenylquinoline | 3058 | Aromatic C-H Stretch |

| 1482 | Aromatic C=C Ring Stretch | |

| 1112 | C-N Stretch / Ring Vibration | |

| 828 | C-H Out-of-Plane Bend | |

| 699 | C-Cl / C-Br Stretch Region |

Data sourced from a study on the synthesis of 3-bromoquinoline (B21735) derivatives. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can map the electron density and thereby determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: For polyhalogenated quinolines, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, which is especially important when multiple regioisomers are possible during synthesis. It resolves any ambiguity regarding the exact placement of the bromine, chlorine, and iodine atoms on the quinoline core.

While a crystal structure for this compound is not reported, the structures of other complex quinolines have been elucidated using this technique. For instance, the crystal structure of 2,3,4-tris(4-fluorophenyl)quinoline was determined to confirm the outcome of a cross-coupling reaction. mdpi.com Similarly, the structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde was confirmed by X-ray analysis, revealing the planarity of the pyrroloquinolinone moiety and the torsion angle of the phenyl group. scispace.com These examples highlight the power of X-ray crystallography to provide conclusive evidence of molecular geometry in the solid state for complex heterocyclic systems. mdpi.comscispace.com

Future Research Directions and Outlook for 6 Bromo 2 Chloro 3 Iodoquinoline

The polyhalogenated heterocyclic compound, 6-bromo-2-chloro-3-iodoquinoline, represents a versatile scaffold with significant potential for future chemical exploration. Its unique arrangement of three different halogen atoms on the quinoline (B57606) core—each with distinct reactivity—opens avenues for complex molecular engineering and the development of novel functional molecules. Future research is poised to unlock its full potential through advancements in synthetic chemistry, reactivity studies, computational modeling, and application in cutting-edge fields.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-chloro-3-iodoquinoline, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves halogenation of quinoline precursors. For example, bromination and iodination can be achieved using or under controlled conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogen mobility.

- Catalysts : Palladium catalysts (e.g., ) improve regioselectivity in cross-coupling steps .

- Temperature control : Stepwise heating (e.g., 60–80°C for bromination, 100°C for iodination) minimizes side reactions.

Monitor progress via TLC or HPLC, and purify using column chromatography with silica gel.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :